molecular formula C17H15N3 B8600544 4,5-Diphenyl-2-(methylamino)pyrimidine

4,5-Diphenyl-2-(methylamino)pyrimidine

Cat. No. B8600544
M. Wt: 261.32 g/mol
InChI Key: VOKHPIAEHRTKJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07205302B2

Procedure details

10.00 g of 3-(dimethylamino)-1,2-diphenyl-2-propen-1-one, 6.90 g of 1-methylguanidine hydrochloride and 8.70 g of potassium carbonate were added to 20 ml of xylene and then heated at reflux for 13 hours using a reflux condenser equipped with a Dean-Stark water separator. The reaction solution was extracted with ethyl acetate after adding water, dried over anhydrous magnesium sulfate, and then the solvent was evaporated. The crude crystal was washed with diisopropyl ether and dried to obtain 6.51 g of the desired compound as a pale yellow crystal having a melting point of 136 to 138° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C)C=[C:4](C1C=CC=CC=1)[C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=O.Cl.[CH3:21][NH:22][C:23]([NH2:25])=[NH:24].[C:26](=O)([O-])[O-].[K+].[K+].[C:32]1(C)[C:33](C)=[CH:34][CH:35]=[CH:36][CH:37]=1>O>[C:32]1([C:21]2[C:5]([C:7]3[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=3)=[CH:4][N:24]=[C:23]([NH:25][CH3:26])[N:22]=2)[CH:33]=[CH:34][CH:35]=[CH:36][CH:37]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CN(C=C(C(=O)C1=CC=CC=C1)C1=CC=CC=C1)C
Name
Quantity
6.9 g
Type
reactant
Smiles
Cl.CNC(=N)N
Name
Quantity
8.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
20 mL
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 13 hours
Duration
13 h
EXTRACTION
Type
EXTRACTION
Details
The reaction solution was extracted with ethyl acetate
ADDITION
Type
ADDITION
Details
after adding water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
WASH
Type
WASH
Details
The crude crystal was washed with diisopropyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NC(=NC=C1C1=CC=CC=C1)NC
Measurements
Type Value Analysis
AMOUNT: MASS 6.51 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.